Superior Oxidative Stability of BNAH vs. Hantzsch Ester (HEH) in the Presence of Nitric Oxide (NO)
1-Benzyl-1,4-dihydronicotinamide (BNAH) demonstrates complete stability against oxidation by nitric oxide (NO) over 3 days, in stark contrast to the Hantzsch ester (HEH), a structurally close 1,4-dihydropyridine analogue, which undergoes rapid oxidation under identical conditions [1]. This differential reactivity is critical for experiments involving or generating NO, a biologically relevant free radical.
| Evidence Dimension | Reactivity with Nitric Oxide (NO) and its donor MNTS |
|---|---|
| Target Compound Data | No reaction observed |
| Comparator Or Baseline | Hantzsch ester (HEH, 2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine) |
| Quantified Difference | BNAH is non-reactive with NO and MNTS for >72 hours, whereas HEH is readily oxidized. |
| Conditions | Reaction with NO or N-methyl-N-nitrosotoluene-p-sulfonamide (MNTS) in unspecified solvent; observation period of 3 days. |
Why This Matters
For studies in nitric oxide biology or where NO may be present, BNAH is the superior, more stable choice for an NADH model, preventing confounding side reactions.
- [1] Zhu, X.-Q.; Zhao, B.-J.; Cheng, J.-P. Mechanisms of the Oxidations of NAD(P)H Model Hantzsch 1,4-Dihydropyridines by Nitric Oxide and Its Donor N-Methyl-N-nitrosotoluene-p-sulfonamide. J. Org. Chem. 2000, 65 (23), 8158-8163. View Source
